1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Overview
Description
1-Chloro-1-fluoro-2,2-dimethylcyclopropane is a useful research compound. Its molecular formula is C5H8ClF and its molecular weight is 122.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 122.0298561 g/mol and the complexity rating of the compound is 100. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
1-Chloro-1-fluoro-2,2-dimethylcyclopropane is utilized in organic synthesis, particularly in the preparation of various organic compounds. For instance, it has been reported to undergo elimination reactions under certain conditions to produce 2-fluoro-3-alkoxy-1,3-butadienes. These dienes are known for their smooth 4 + 2 cycloaddition reactions, highlighting their potential in constructing complex molecular architectures (Patrick, Rogers, & Gorrell, 2002).
2. Generation of Complex Molecules
The compound has also been instrumental in the generation of complex molecules like Bicyclo[4.1.0]hept-1,6-ene, which exhibits unique chemical behavior due to its structural properties. This compound is generated by the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane and undergoes interesting dimerization and oxidation reactions, indicating its potential in synthetic chemistry (Billups et al., 1996).
3. Synthesis of Fluorinated Compounds
Furthermore, this compound is involved in the synthesis of fluorinated compounds, which are significant in various chemical applications. A study highlights the halide-promoted fragmentation of this compound, leading to the formation of fluorodienes, demonstrating its role in introducing fluorine into complex molecules (Schlosser, Dahan, & Cottens, 1984).
4. Pyrolysis and Chemical Transformation
The compound's behavior under pyrolysis conditions has been studied, revealing its potential in chemical transformations. For instance, gas-phase pyrolysis of 1-chloro-1-fluoro-2-methylcyclopropanes can yield chloro- or fluorobuta-1,3-dienes, indicating its versatility in chemical synthesis (Volchkov, Lipkind, Novikov, & Nefedov, 2014).
Properties
IUPAC Name |
1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF/c1-4(2)3-5(4,6)7/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHMSNUCXUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295947 | |
Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-96-9 | |
Record name | NSC106470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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